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Compound of Interest

Compound Name: CZC-25146

Cat. No.: B560049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation LRRK2 inhibitor, CZC-
25146, with leading next-generation inhibitors, MLi-2 and DNL201 (BIIB122). The following

sections detail key performance metrics, experimental methodologies, and relevant biological

pathways to inform research and development decisions in the pursuit of novel therapeutics for

Parkinson's disease and other LRRK2-associated conditions.

Data Presentation
The following tables summarize the quantitative data for CZC-25146 and the next-generation

LRRK2 inhibitors MLi-2 and DNL201 (BIIB122), focusing on potency, cellular activity, and

pharmacokinetic properties.

Table 1: In Vitro Potency Against LRRK2
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Compound Target IC50 (nM) Assay Type

CZC-25146 Wild-Type LRRK2 4.76[1] TR-FRET

G2019S LRRK2 6.87[1] TR-FRET

MLi-2 G2019S LRRK2 0.76[2]
Purified LRRK2

Kinase Assay

DNL201 (BIIB122) LRRK2
Not explicitly stated in

a comparable assay
-

Table 2: Cellular Activity

Compound Cellular Target IC50 (nM) Assay Type

CZC-25146

G2019S LRRK2-

induced Neuronal

Injury

~100 (EC50)[1]
Neurite Outgrowth

Assay

MLi-2
pSer935 LRRK2

Dephosphorylation
1.4[2] Cellular Assay

DNL201 (BIIB122) Unbound in rat brain 52[3]
pS935 LRRK2

Inhibition

Table 3: Selectivity and Pharmacokinetic Properties

Compound Key Off-Targets Brain Penetration

CZC-25146
PLK4, GAK, TNK1, CAMKK2,

PIP4K2C[1]
Poor

MLi-2
Highly selective over 300

kinases[4]
Yes

DNL201 (BIIB122) Selective Yes, CNS-penetrant[5][6][7]
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Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)
This protocol is a generalized procedure based on commonly used time-resolved fluorescence

resonance energy transfer (TR-FRET) assays for measuring LRRK2 kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

LRRK2 kinase activity in a biochemical assay.

Materials:

Recombinant human LRRK2 protein (Wild-Type or G2019S mutant)

LRRKtide (or other suitable peptide substrate)

ATP

Lanthanide-labeled anti-phospho substrate antibody (e.g., Europium-labeled)

Fluorescently-labeled streptavidin (e.g., APC-labeled)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Test compounds (e.g., CZC-25146)

384-well low-volume microplates

Plate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add a small volume of the diluted compound to the assay wells.

Prepare a master mix containing LRRK2 enzyme and LRRKtide substrate in assay buffer.
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Add the enzyme/substrate master mix to the wells containing the test compound.

Initiate the kinase reaction by adding ATP to all wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a detection mix containing the Europium-labeled anti-phospho

substrate antibody and APC-labeled streptavidin in a buffer with EDTA.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for

antibody binding.

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission

at 615 nm and 665 nm).

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the

compound concentration to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (Western
Blot)
This protocol describes a general method for assessing the inhibition of LRRK2

phosphorylation at Serine 935 (pS935) in a cellular context.

Objective: To determine the potency of a compound in inhibiting LRRK2 phosphorylation in a

cellular environment.

Materials:

Human cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

Cell culture medium and supplements

Test compounds (e.g., MLi-2)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, and a loading

control antibody (e.g., anti-GAPDH or anti-beta-actin)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells in multi-well plates and allow them to adhere overnight.

Treat cells with various concentrations of the test compound for a specified time (e.g., 90

minutes).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.

Denature protein samples by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2,

and loading control) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibodies for 1 hour at room temperature.
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Wash the membrane again with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 and

loading control signals. Plot the normalized signal against the compound concentration to

determine the IC50 value.[8][9][10][11]

Mandatory Visualization
The following diagrams illustrate key concepts related to LRRK2 inhibition and the

experimental processes used for inhibitor characterization.
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Click to download full resolution via product page

Caption: LRRK2 Signaling Pathway and Points of Inhibition.
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Caption: Workflow for LRRK2 Inhibitor Characterization.
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Caption: Logical Comparison of LRRK2 Inhibitor Generations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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